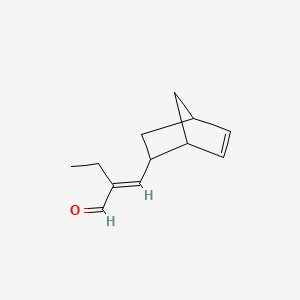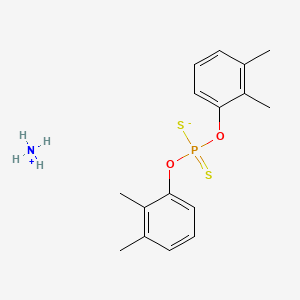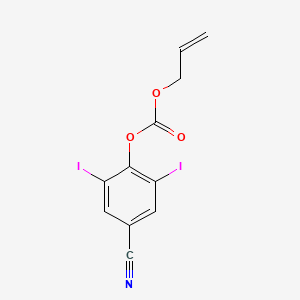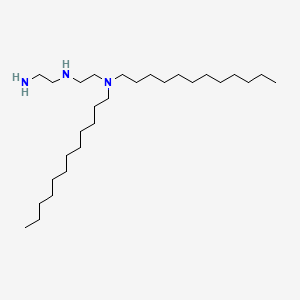
N'-(2-Aminoethyl)-N,N-didodecylethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 298-275-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Acetone Cyanohydrin with Hydrazine Hydrate: This step involves mixing acetone cyanohydrin with hydrazine hydrate in the presence of a catalyst. The reaction is exothermic and requires careful temperature control.
Purification: The crude product is purified through recrystallization to obtain pure 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is carried out on a larger scale using similar synthetic routes. The process involves:
Large-Scale Reaction: The reaction is conducted in large reactors with precise control over temperature and pressure.
Continuous Purification: Industrial purification methods include continuous recrystallization and filtration to ensure high purity of the final product.
化学反应分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Radical Initiation: It decomposes to form free radicals, which are highly reactive and initiate polymerization reactions.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Polymerization: In polymerization reactions, 2,2’-azobis(2-methylpropionitrile) is used as a radical initiator. The reaction is typically carried out in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products Formed
Polymers: The primary products of polymerization reactions initiated by 2,2’-azobis(2-methylpropionitrile) are various types of polymers, including polystyrene and polyacrylonitrile.
Oxidation Products: Oxidation reactions yield various oxidation products depending on the specific conditions and reagents used.
科学研究应用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in studies involving radical-induced reactions and their effects on biological systems.
Medicine: Research in drug delivery systems and controlled release formulations often utilizes 2,2’-azobis(2-methylpropionitrile) for its radical-initiating properties.
Industry: It is employed in the production of plastics, rubbers, and other polymeric materials.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These radicals are highly reactive and initiate chain reactions in polymerization processes. The molecular targets and pathways involved include:
Radical Formation: The compound decomposes to form nitrogen gas and two free radicals.
Polymerization Initiation: The free radicals react with monomers to form polymer chains, propagating the polymerization process.
相似化合物的比较
2,2’-azobis(2-methylpropionitrile) is unique compared to other radical initiators due to its specific decomposition temperature and radical formation efficiency. Similar compounds include:
Benzoyl Peroxide: Another common radical initiator used in polymerization reactions.
Azobisisobutyronitrile (AIBN): A closely related compound with similar radical-initiating properties but different decomposition characteristics.
属性
CAS 编号 |
93803-01-1 |
|---|---|
分子式 |
C28H61N3 |
分子量 |
439.8 g/mol |
IUPAC 名称 |
N'-[2-(didodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-26-31(28-25-30-24-23-29)27-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
InChI 键 |
NZTZKCVOQYVLDO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


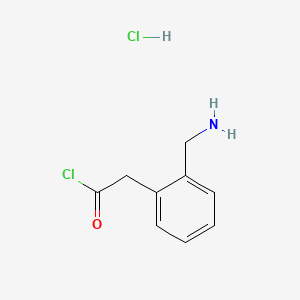

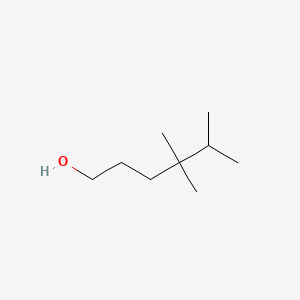



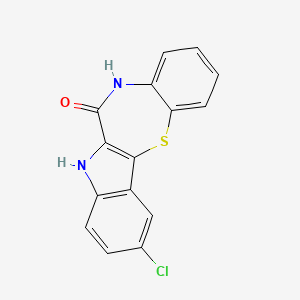
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)


